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Compound of Interest

Compound Name: O-Ethyl-DL-tyrosine

CAS No.: 3909-20-4

Cat. No.: B1618868

Get Quote

This technical guide provides an in-depth analysis of the spectroscopic properties of O-Ethyl-
DL-tyrosine, a derivative of the amino acid tyrosine. Designed for researchers, scientists, and

professionals in drug development, this document offers a detailed examination of the Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data integral to the

characterization of this compound. Our approach emphasizes the causality behind

experimental choices and provides a framework for the self-validation of the presented data.

Introduction: The Significance of O-Ethyl-DL-
tyrosine
O-Ethyl-DL-tyrosine is a synthetically modified amino acid where the phenolic hydroxyl group

of tyrosine is etherified with an ethyl group. This modification alters the polarity and hydrogen-

bonding capability of the side chain, making it a valuable tool in various research applications,

including peptide synthesis and neurochemical studies. Accurate spectroscopic

characterization is paramount for confirming its identity, purity, and for understanding its

chemical behavior in different environments. This guide will dissect the ¹H NMR, ¹³C NMR, IR,

and MS data to provide a comprehensive analytical profile of O-Ethyl-DL-tyrosine.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1618868#bc-rfq
https://www.benchchem.com/product/b1618868/docs?utm_src=pdf-body#a-comprehensive-spectroscopic-guide-to-o-ethyl-dl-tyrosine
https://www.benchchem.com/product/b1618868/docs?utm_src=pdf-body#a-comprehensive-spectroscopic-guide-to-o-ethyl-dl-tyrosine
https://www.benchchem.com/product/b1618868/docs?utm_src=pdf-body#a-comprehensive-spectroscopic-guide-to-o-ethyl-dl-tyrosine
https://www.benchchem.com/product/b1618868/docs?utm_src=pdf-body#a-comprehensive-spectroscopic-guide-to-o-ethyl-dl-tyrosine
https://www.benchchem.com/product/b1618868/docs?utm_src=pdf-body#a-comprehensive-spectroscopic-guide-to-o-ethyl-dl-tyrosine
https://www.benchchem.com/product/b1618868/docs?utm_src=pdf-body#a-comprehensive-spectroscopic-guide-to-o-ethyl-dl-tyrosine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1618868?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecular Structure and Spectroscopic Correlation
A fundamental understanding of the molecular structure of O-Ethyl-DL-tyrosine is essential for

interpreting its spectroscopic data. The following diagram illustrates the key structural features

and numbering convention used throughout this guide.

Caption: Molecular structure of O-Ethyl-DL-tyrosine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. For O-Ethyl-DL-tyrosine, both ¹H and ¹³C NMR provide diagnostic signals that

confirm the presence of all key functional groups and their connectivity.

¹H NMR Spectroscopy
The ¹H NMR spectrum of O-Ethyl-DL-tyrosine is characterized by distinct signals for the

aromatic protons, the protons of the amino acid backbone, and the protons of the O-ethyl

group. The spectrum is typically recorded in a deuterated solvent such as D₂O or DMSO-d₆.

Table 1: ¹H NMR Spectroscopic Data for O-Ethyl-DL-tyrosine

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.1 d 2H
Aromatic (ortho to -

CH₂)

~6.8 d 2H
Aromatic (ortho to -O-

Et)

~4.0 q 2H -O-CH₂-CH₃

~3.7 t 1H α-CH

~3.0 m 2H β-CH₂

~1.3 t 3H -O-CH₂-CH₃
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Note: Chemical shifts are approximate and can vary depending on the solvent and

concentration.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

Sample Preparation: Dissolve 5-10 mg of O-Ethyl-DL-tyrosine in approximately 0.7 mL of a

suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

Acquisition Parameters:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

Relaxation Delay: 1-2 seconds.

Acquisition Time: 2-3 seconds.

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed

by phase and baseline correction. Reference the spectrum to the residual solvent peak.

Sample Preparation Data Acquisition Data Processing

Dissolve Sample in
Deuterated Solvent

Transfer to
NMR Tube

Place in NMR
Spectrometer (≥400 MHz)

Set Acquisition
Parameters Acquire FID Fourier Transform Phase & Baseline

Correction Reference Spectrum Peak Integration
& Assignment

Click to download full resolution via product page

Caption: Workflow for ¹H NMR data acquisition and processing.

¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments

in the molecule.
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Table 2: ¹³C NMR Spectroscopic Data for O-Ethyl-DL-tyrosine

Chemical Shift (δ) ppm Assignment

~175 COOH

~157 Aromatic C-O

~131 Aromatic CH (ortho to -CH₂)

~129 Aromatic C-CH₂

~115 Aromatic CH (ortho to -O-Et)

~63 -O-CH₂-CH₃

~56 α-CH

~37 β-CH₂

~15 -O-CH₂-CH₃

Note: Chemical shifts are approximate and can vary with solvent.[1]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies. The IR spectrum of O-Ethyl-DL-tyrosine is expected to

show absorptions for the carboxylic acid, amine, ether, and aromatic functionalities.

Table 3: Key IR Absorption Bands for O-Ethyl-DL-tyrosine
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Frequency (cm⁻¹) Intensity
Functional Group
Vibration

3200-2500 Broad O-H stretch (Carboxylic acid)

3100-3000 Medium N-H stretch (Amine)

3000-2850 Medium C-H stretch (Aliphatic)

~1730 Strong C=O stretch (Carboxylic acid)

~1610, ~1510 Medium C=C stretch (Aromatic)

~1240 Strong C-O stretch (Aryl ether)

~1175 Medium C-O stretch (Carboxylic acid)

Experimental Protocol: Acquiring an FTIR Spectrum (ATR)

Sample Preparation: Place a small amount of the solid O-Ethyl-DL-tyrosine sample directly

onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory.

Acquisition:

Collect a background spectrum of the clean, empty ATR crystal.

Apply pressure to the sample to ensure good contact with the crystal.

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added and averaged.

Processing: The final spectrum is presented in terms of absorbance or transmittance.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural confirmation. For O-Ethyl-DL-tyrosine, electrospray

ionization (ESI) is a common technique.

The expected molecular ion [M+H]⁺ for O-Ethyl-DL-tyrosine (C₁₁H₁₅NO₃) is m/z 210.11.

Table 4: Expected Mass Spectrometry Fragmentation for O-Ethyl-DL-tyrosine

m/z Possible Fragment

210 [M+H]⁺

164 [M+H - HCOOH]⁺ (Loss of formic acid)

136
[M+H - HCOOH - C₂H₄]⁺ or [HO-Ar-CH₂-CH-

NH₂]⁺

107
[HO-Ar-CH₂]⁺ (Benzylic cation after side-chain

cleavage)

The fragmentation of tyrosine derivatives often involves the loss of the carboxylic acid group

and subsequent cleavages of the amino acid side chain.[2][3][4][5][6]
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Caption: A plausible fragmentation pathway for O-Ethyl-DL-tyrosine in ESI-MS.

Conclusion
The spectroscopic data presented in this guide provide a robust analytical framework for the

identification and characterization of O-Ethyl-DL-tyrosine. The combination of NMR, IR, and

MS techniques allows for the unambiguous confirmation of its molecular structure. The

provided protocols and interpretations serve as a valuable resource for researchers working

with this and related compounds, ensuring scientific integrity and facilitating advancements in

drug development and other scientific disciplines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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